molecular formula C23H25N3O4 B11401971 5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401971
M. Wt: 407.5 g/mol
InChI Key: IUQQIBOXSHLRSR-UHFFFAOYSA-N
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Description

The compound 5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a bicyclic core structure with multiple aromatic and alkyl substituents. Key features include:

  • Substituents: A butyl group at position 5, a 3-ethoxy-4-hydroxyphenyl group at position 4, and a 2-hydroxyphenyl group at position 2.
  • Synthesis: Prepared via condensation reactions in 1,4-dioxane with triethylamine, followed by cyclization and purification via recrystallization .
  • Spectroscopic Data: IR spectra confirm hydroxyl (3571–2597 cm⁻¹) and carbonyl (1689 cm⁻¹) functionalities. NMR data (δ 7.47–6.54 ppm for aromatic protons) and a molecular ion peak at m/z 504.0 (M⁺ + 1) further validate its structure .
  • Physical Properties: Melting point of 247–249°C, indicative of high crystallinity .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-3-5-12-26-22(14-10-11-17(28)18(13-14)30-4-2)19-20(24-25-21(19)23(26)29)15-8-6-7-9-16(15)27/h6-11,13,22,27-28H,3-5,12H2,1-2H3,(H,24,25)

InChI Key

IUQQIBOXSHLRSR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butyl, ethoxy, and hydroxy groups can be introduced through various substitution reactions, often using reagents like alkyl halides, alcohols, and phenols.

    Purification: The final compound is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and large-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or the substituents.

    Substitution: Various substitution reactions can be performed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, phenols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Due to its potential biological activity, the compound may be studied for its effects on various biological systems. It could serve as a lead compound in drug discovery.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound ID/Name Substituents (Positions 3, 4, 5) Molecular Formula Molecular Weight Key Properties/Activity
Target Compound 3: 2-hydroxyphenyl; 4: 3-ethoxy-4-hydroxyphenyl; 5: butyl C28H29N3O5 504.0 High crystallinity (mp 247–249°C); IR-confirmed H-bonding
5{4–18-20} () 3: 2-hydroxy-3,5-dimethylphenyl; 4: 3-ethoxy-4-hydroxyphenyl; 5: 2-chlorobenzyl C28H26ClN3O4 503.98 Similar IR profile; chlorobenzyl group enhances hydrophobicity
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl analog () 3: 2-hydroxyphenyl; 4: phenyl; 5: methyl C19H17N3O2 319.36 Simplified structure; lower molecular weight may improve bioavailability
BH36415 () 3: 2-hydroxyphenyl; 4: 4-propoxyphenyl; 5: 3-hydroxypropyl C23H25N3O4 407.46 Propoxy group increases lipophilicity; hydroxypropyl enhances solubility
Enantiomeric pair () 3: phenyl; 4: 4-bromophenyl; 5: 3-(1H-imidazol-1-yl)propyl C27H23BrFN5O 564.41 Enantiomers show divergent antitumor activity via selective pathway targeting
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl) analog () 3: 2-hydroxyphenyl; 4: 4-ethoxyphenyl; 5: 3-pyridinylmethyl C24H22N4O3 414.46 Pyridinylmethyl group may enhance CNS penetration

Key Comparative Insights:

Substituent Effects on Solubility and Bioactivity: The target compound’s 3-ethoxy-4-hydroxyphenyl group balances hydrophilicity (via –OH) and lipophilicity (via –OEt), contrasting with BH36415’s 4-propoxyphenyl (more lipophilic) and BH36419’s 4-ethoxy-3-methoxyphenyl (enhanced H-bonding) . The 2-hydroxyphenyl group at position 3 is conserved across analogs, suggesting its role in stabilizing tautomeric forms (e.g., enol-keto tautomerism observed in ) .

Chlorobenzyl () and bromophenyl () groups introduce electron-withdrawing effects, which may influence reactivity in electrophilic substitution .

Biological Activity

5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound belonging to the class of pyrrolopyrazoles. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique combination of substituents such as butyl, ethoxy, and hydroxy groups contributes to its distinctive properties.

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
IUPAC Name5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
InChIInChI=1S/C23H25N3O4/c1-3-5...
InChI KeyIUQQIBOXSHLRSR-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions can lead to the modulation of critical biological pathways, potentially resulting in therapeutic effects against diseases.

Research Findings

Recent studies have explored the biological activities of similar compounds and have provided insights into the potential effects of this specific compound:

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties. The presence of hydroxy groups is often correlated with enhanced radical scavenging abilities.
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrrolopyrazoles can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
  • Cytotoxicity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. This raises the possibility that this compound could be evaluated for its anticancer potential.

Case Study 1: Antioxidant Evaluation

A comparative study assessed the antioxidant activity of various pyrrolopyrazole derivatives using DPPH and ABTS radical scavenging assays. The results indicated that compounds with similar substituents exhibited IC50 values in the micromolar range, demonstrating significant antioxidant capabilities.

Case Study 2: Cytotoxicity Assessment

In vitro studies have shown that certain pyrrolopyrazole derivatives induce apoptosis in human cancer cell lines. For instance, a related compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, suggesting a need for further investigation into the cytotoxic effects of this compound.

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